molecular formula C15H13ClN4 B583713 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone CAS No. 1346606-48-1

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone

Cat. No. B583713
CAS RN: 1346606-48-1
M. Wt: 284.747
InChI Key: UVOZQOLICSPWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone (3AC4P2QH) is a quinoline-based hydrazone that has recently been studied for its potential applications in scientific research. It is a versatile compound that has been used for a variety of purposes, including as a catalyst for organic reactions, as a fluorescent probe for biological molecules, and as a drug delivery vehicle.

Mechanism of Action

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone is a quinoline-based hydrazone, which means that it can form a strong hydrogen bond with its substrate. This hydrogen bond is what allows the compound to act as a catalyst for organic reactions. In addition, the hydrazone group can form a coordination complex with metal ions, which can be used to catalyze reactions.
Biochemical and Physiological Effects
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has been found to be non-toxic when used in laboratory experiments. It has also been shown to have no significant effect on cell viability or other biochemical or physiological processes.
Advantages and Limitations for Laboratory Experiments
3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has several advantages for laboratory experiments. It is a relatively stable compound, and it is non-toxic and non-irritating. It is also relatively inexpensive and easy to synthesize. However, 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it can be difficult to obtain in large quantities due to its low availability.

Future Directions

There are several potential future directions for 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone. It could be used as a catalyst for a variety of organic reactions, such as the synthesis of heterocyclic compounds. It could also be used as a fluorescent probe for biological molecules, as a drug delivery vehicle, or as a ligand for metal-catalyzed reactions. In addition, 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone could be used to study the structure and function of proteins and other biological molecules. Finally, it could be used to study the effects of drugs on cells and tissues.

Synthesis Methods

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone can be synthesized from the reaction of 3-amino-6-chloro-4-pyridinecarboxaldehyde and 2-hydrazinobenzoquinoline. This reaction is catalyzed by a base, such as pyridine, and yields 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone in high yields. The reaction is typically carried out at room temperature and can be completed in a few hours.

Scientific Research Applications

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a fluorescent probe for biological molecules, and as a drug delivery vehicle. It has also been used in the synthesis of other compounds, such as heterocyclic compounds, and as a ligand for metal-catalyzed reactions.

properties

IUPAC Name

6-chloro-2-hydrazinyl-4-phenylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(17)15(19-12)20-18/h1-8H,17-18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOZQOLICSPWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.